An In-depth Technical Guide to 4,5-Dichloro-2-(difluoromethoxy)phenylacetic acid: Synthesis, Characterization, and Biological Context
An In-depth Technical Guide to 4,5-Dichloro-2-(difluoromethoxy)phenylacetic acid: Synthesis, Characterization, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Identifiers and Physicochemical Properties
A definitive CAS Registry Number for 4,5-Dichloro-2-(difluoromethoxy)phenylacetic acid has not been identified in major chemical databases as of the writing of this guide. However, based on its chemical structure, we can deduce the following identifiers and properties:
| Identifier | Value |
| IUPAC Name | 2-(4,5-Dichloro-2-(difluoromethoxy)phenyl)acetic acid |
| Molecular Formula | C₉H₆Cl₂F₂O₃ |
| Molecular Weight | 271.05 g/mol |
| Canonical SMILES | C1=C(C(=C(C=C1Cl)Cl)OC(F)F)CC(=O)O |
| InChI Key | (Predicted) |
| LogP (Predicted) | ~3.5-4.0 |
A critical precursor for the synthesis of the target compound is 4,5-Dichloro-2-(difluoromethoxy)phenol , for which the following identifiers are confirmed[1]:
| Identifier | Value |
| CAS Registry Number | 1806352-16-8[1] |
| Molecular Formula | C₇H₄Cl₂F₂O₂[1] |
| Molecular Weight | 229.01 g/mol [1] |
| SMILES | FC(F)OC1=CC(Cl)=C(Cl)C=C1O[1] |
Proposed Synthetic Pathway
The synthesis of 4,5-Dichloro-2-(difluoromethoxy)phenylacetic acid can be strategically approached from the known precursor, 4,5-Dichloro-2-(difluoromethoxy)phenol (CAS 1806352-16-8). A plausible and efficient multi-step synthesis is outlined below, involving a Friedel-Crafts acylation to introduce an acetyl group, followed by a Willgerodt-Kindler reaction to convert the acetophenone to the corresponding phenylacetic acid.
Caption: Proposed synthetic pathway for 4,5-Dichloro-2-(difluoromethoxy)phenylacetic acid.
Step 1: Friedel-Crafts Acylation to 1-(4,5-Dichloro-2-(difluoromethoxy)phenyl)ethan-1-one
The initial step involves the introduction of an acetyl group onto the phenyl ring of the precursor phenol. Due to the presence of the activating hydroxyl group, a direct Friedel-Crafts acylation might be challenging. A more controlled approach would be to first protect the hydroxyl group, for instance, as a methyl ether, followed by the acylation and subsequent deprotection. However, for the sake of a more direct, albeit potentially lower-yielding route, a direct acylation is proposed here.
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent such as dichloromethane (DCM), add 4,5-Dichloro-2-(difluoromethoxy)phenol at 0 °C under an inert atmosphere.
-
Slowly add acetyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(4,5-Dichloro-2-(difluoromethoxy)phenyl)ethan-1-one.
Step 2: Willgerodt-Kindler Reaction to 2-(4,5-Dichloro-2-(difluoromethoxy)phenyl)thioacetomorpholide
The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acid amides or, in the presence of sulfur and an amine like morpholine, the thioamide[2][3][4][5][6]. This reaction effectively moves the carbonyl group to the terminal position of the alkyl chain.
Protocol:
-
In a round-bottom flask, combine the 1-(4,5-Dichloro-2-(difluoromethoxy)phenyl)ethan-1-one from the previous step, elemental sulfur, and morpholine.
-
Heat the mixture to reflux (typically around 130-140 °C) for several hours[7]. The progress of the reaction can be monitored by TLC.
-
Upon completion, allow the reaction mixture to cool.
Step 3: Hydrolysis to 4,5-Dichloro-2-(difluoromethoxy)phenylacetic acid
The final step is the hydrolysis of the intermediate thioamide to the desired carboxylic acid.
Protocol:
-
To the cooled reaction mixture from the Willgerodt-Kindler reaction, add an aqueous solution of sodium hydroxide (e.g., 20%)[7].
-
Heat the mixture to reflux for several hours to ensure complete hydrolysis of the thioamide.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2.
-
The desired 4,5-Dichloro-2-(difluoromethoxy)phenylacetic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the purified product.
Analytical Characterization
A robust analytical workflow is crucial for confirming the identity, purity, and quantity of the synthesized 4,5-Dichloro-2-(difluoromethoxy)phenylacetic acid. The following techniques are recommended:
Caption: A typical analytical workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the proton of the difluoromethoxy group (a triplet). The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with characteristic shifts for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the carbon of the difluoromethoxy group.
-
¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the two equivalent fluorine atoms of the difluoromethoxy group, likely coupled to the proton of the same group.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of the compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a suitable technique for analyzing the compound, likely using electrospray ionization (ESI) in negative ion mode to detect the deprotonated molecule [M-H]⁻.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., methylation of the carboxylic acid), GC-MS can also be employed. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group and fragments related to the halogenated aromatic ring. The isotopic pattern of the chlorine atoms (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) will be a key diagnostic feature[8].
High-Performance Liquid Chromatography (HPLC)
HPLC with UV or Diode Array Detection (DAD) is the method of choice for determining the purity of the final compound and for quantitative analysis.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 220 nm or 280 nm) |
| Injection Volume | 10 µL |
This method should provide good separation of the target compound from any starting materials or byproducts.
Potential Biological Activity and Applications
-
Herbicidal Activity: Chlorinated phenoxyacetic acid derivatives are a well-known class of herbicides[9]. The specific substitution pattern of the target molecule suggests it could be investigated for its potential as a plant growth regulator.
-
Enzyme Inhibition: Substituted phenylacetic acids have been explored as inhibitors of various enzymes. For instance, derivatives of 2,4-dichlorophenylacetic acid have shown inhibitory activity against enzymes like cyclooxygenase (COX) and acetylcholinesterase (AChE)[2]. The unique electronic and steric properties of the target molecule make it a candidate for screening against a range of enzymatic targets.
-
Anticancer and Antileishmanial Potential: Organotin(IV) derivatives of 2,4-dichlorophenylacetic acid have demonstrated promising in vitro anticancer and antileishmanial activities[2]. This suggests that the core phenylacetic acid scaffold with this specific halogenation pattern could be a starting point for the development of novel therapeutic agents.
Conclusion
4,5-Dichloro-2-(difluoromethoxy)phenylacetic acid represents a synthetically accessible and potentially bioactive molecule. While its definitive identifiers are yet to be cataloged in public databases, this guide provides a robust framework for its synthesis, characterization, and exploration of its biological potential. The proposed synthetic route, leveraging the Willgerodt-Kindler reaction on a key acetophenone intermediate derived from a known dichlorinated phenol, offers a practical approach for its preparation. The analytical methodologies outlined will ensure the unambiguous identification and quality control of the synthesized compound. Further investigation into the biological activities of this molecule is warranted, given the diverse pharmacological profiles of structurally related halogenated phenylacetic acids.
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